molecular formula C15H20N4O3S B2403150 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1950780-80-9

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2403150
CAS No.: 1950780-80-9
M. Wt: 336.41
InChI Key: SGFOXSVARIBKPE-UHFFFAOYSA-N
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Description

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety, which is further functionalized with an imidazole ring and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Oxidized derivatives of the imidazole and pyrrolidine rings.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: Substituted derivatives at the sulfonyl group.

Mechanism of Action

The mechanism of action of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine and pyridine rings can engage in hydrophobic and π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combination of three distinct heterocyclic rings (imidazole, pyrrolidine, and pyridine) in a single molecule. This structural complexity provides a diverse array of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12(2)18-10-15(17-11-18)23(20,21)19-8-5-14(9-19)22-13-3-6-16-7-4-13/h3-4,6-7,10-12,14H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFOXSVARIBKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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